molecular formula C10H6N4O B1444719 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 1007315-95-8

5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No. B1444719
CAS RN: 1007315-95-8
M. Wt: 198.18 g/mol
InChI Key: DDVOALNPKFRQPQ-UHFFFAOYSA-N
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Description

“5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile”, also known as FTTB, is a chemical compound that has gained significant attention in various scientific fields due to its unique properties and potential applications. It has a molecular formula of C10H6N4O and a molecular weight of 198.18 g/mol .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including compounds similar to FTTB, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of FTTB can be represented by the SMILES notation: C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2 . This notation provides a way to represent the structure of the compound in a text format.

Scientific Research Applications

Anticancer Agent Development

The 1,2,4-triazole ring, a core component of this compound, is known for its presence in pharmacologically active molecules. Researchers have synthesized derivatives of 1,2,4-triazole for their potential use as anticancer agents. These derivatives have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549, indicating the potential of 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile in the development of new anticancer drugs .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how drugs interact with their targets. The derivatives of 1,2,4-triazole have been studied for their binding modes within the binding pocket of enzymes like aromatase, which is a potential target for anticancer drugs. This suggests that 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile could be valuable in designing drugs with specific target interactions .

Pharmacokinetics Improvement

Compounds containing the 1,2,4-triazole ring are known to enhance pharmacokinetics, pharmacological, and toxicological properties of pharmaceuticals. This implies that 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile could be used to improve the bioavailability and efficacy of drugs .

Chemical Synthesis and Modification

The chemical structure of 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile allows for various synthetic modifications, making it a versatile precursor in organic synthesis. It can be used to create a wide range of derivatives with potential applications in medicinal chemistry and materials science .

Biological Probes

Due to its unique chemical properties, this compound can be functionalized to act as a biological probe. It can be used to study biological systems, enzyme activities, and cellular processes, providing insights into the mechanisms of diseases and the effects of drugs .

Analytical Chemistry

In analytical chemistry, derivatives of 1,2,4-triazole can be used as reagents or standards in the quantification and identification of various substances. The specificity and reactivity of 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile make it suitable for developing sensitive and selective analytical methods .

Material Science

The triazole ring is known for its ability to form coordination compounds with metals, which can be used in material science for creating novel materials with unique properties such as magnetism, conductivity, and luminescence .

Agricultural Chemistry

Triazole derivatives have applications in agriculture as well. They can be used to synthesize compounds with fungicidal, herbicidal, and insecticidal properties, contributing to the protection of crops and the improvement of agricultural productivity .

Future Directions

The future directions for research on FTTB and similar compounds could involve further exploration of their potential applications, particularly in the field of medicinal chemistry. For instance, 1,2,4-triazole benzoic acid hybrids have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

5-formyl-2-(1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O/c11-4-9-3-8(5-15)1-2-10(9)14-7-12-6-13-14/h1-3,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVOALNPKFRQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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